but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16024174
InChI: InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C29H29F3N2O6
Molecular Weight: 558.5 g/mol

but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC16024174

Molecular Formula: C29H29F3N2O6

Molecular Weight: 558.5 g/mol

* For research use only. Not for human or veterinary use.

but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid -

Specification

Molecular Formula C29H29F3N2O6
Molecular Weight 558.5 g/mol
IUPAC Name but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)
Standard InChI Key GYRUZXFUFGWTAG-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Introduction

The compound but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid is a complex organic molecule that combines the structural features of but-2-enedioic acid (commonly known as maleic acid) with a highly substituted phenyl group. This compound is characterized by its intricate arrangement of fluorine atoms and a tetrahydropyridoindole moiety, indicating potential for diverse biological activity.

Biological Activity and Potential Applications

  • Pharmaceutical Applications: Compounds with similar structures, such as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, have been explored as selective estrogen receptor downregulators (SERDs) for treating estrogen receptor-positive breast cancer .

  • Biological Interactions: Research into the interactions of this compound with specific receptors or enzymes could reveal insights into its therapeutic potential, particularly in drug development and metabolic engineering.

Synthesis and Chemical Reactions

  • Synthetic Routes: Specific synthetic routes would depend on the desired stereochemistry and functionalization patterns. The synthesis typically involves complex organic reactions to introduce the fluorine atoms and the tetrahydropyridoindole moiety.

  • Reactivity with Nucleophiles: The compound's ability to form stable addition products with nucleophiles makes it useful in organic synthesis and materials science.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
Maleic AcidDicarboxylic acid with alkene backboneMetabolic pathway effects, enzyme inhibition
(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acidSERD for ER-positive breast cancer treatment
But-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acidPotential therapeutic applications due to complex structure

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